![molecular formula C18H14ClNO4S B5882938 ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate CAS No. 6240-36-4](/img/structure/B5882938.png)
ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
Overview
Description
Ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as ECFAT, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECFAT belongs to the class of furoyl thiophene carboxylates, which are known for their anti-inflammatory and analgesic properties.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. Studies have shown that ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to have significant biochemical and physiological effects. Studies have shown that ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate can reduce inflammation and pain in animal models of arthritis and neuropathic pain. ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is also stable under a wide range of conditions, which makes it suitable for various types of experiments. However, ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. One area of interest is the development of new drugs based on ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. Studies have shown that ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has potential as a lead compound for the development of new anti-inflammatory and analgesic drugs. Another area of interest is the study of the mechanism of action of ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. Further research is needed to fully understand how ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate works and how it can be optimized for therapeutic use. Finally, there is a need for more studies on the safety and toxicity of ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, particularly in vivo.
Synthesis Methods
Ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-furoyl chloride to form an intermediate compound. The intermediate compound is then reacted with thiophene-2-carboxylic acid to produce ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate. The synthesis of ethyl 4-(4-chlorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has been optimized to increase yields and purity, making it a viable option for scientific research.
properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-2-23-18(22)15-13(11-5-7-12(19)8-6-11)10-25-17(15)20-16(21)14-4-3-9-24-14/h3-10H,2H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWCUXZSHZBDTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359665 | |
Record name | ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
CAS RN |
6240-36-4 | |
Record name | ethyl 4-(4-chlorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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